molecular formula C23H16N4O B1668767 Cdppb CAS No. 781652-57-1

Cdppb

Katalognummer B1668767
CAS-Nummer: 781652-57-1
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: BKUIZWILNWHFHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a drug used in scientific research . It acts as a positive allosteric modulator selective for the metabotropic glutamate receptor subtype mGluR5 . It has antipsychotic effects in animal models , and mGluR5 modulators are under investigation as potential drugs for the treatment of schizophrenia .


Molecular Structure Analysis

CDPPB has a molecular formula of C23H16N4O . Its molecular weight is 364.4 g/mol . The structure includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Positive Allosteric Modulator for mGluR 5

CDPPB is a drug used in scientific research which acts as a positive allosteric modulator selective for the metabotropic glutamate receptor subtype mGluR 5 . This means it enhances the activity of this receptor, which plays a crucial role in the central nervous system .

Antipsychotic Effects

CDPPB has demonstrated antipsychotic effects in animal models . This suggests its potential use in the treatment of psychiatric disorders .

Potential Treatment for Schizophrenia

mGluR 5 modulators, including CDPPB, are under investigation as potential drugs for the treatment of schizophrenia . Schizophrenia is a severe mental disorder characterized by distortions in thinking, perception, emotions, language, sense of self, and behavior .

Structural Insights into Metabotropic Glutamate Receptors Activation

CDPPB provides structural insights into the activation of metabotropic glutamate receptors . This can help in understanding the mechanisms of receptor activation and signal transmission .

Influence on eNOS Expression

Research has investigated the influence of the acute and chronic administration of CDPPB on eNOS (endothelial Nitric Oxide Synthase) expression in the mouse brain . eNOS is an enzyme that produces nitric oxide, a molecule that plays a key role in neuronal functioning .

Interaction with Nitric Oxide Releasers

Studies have also explored the effect of the joint administration of CDPPB with nitric oxide (NO) releasers . This research can provide insights into the potential synergistic effects of these compounds .

Eigenschaften

IUPAC Name

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c24-16-17-8-7-11-19(14-17)23(28)25-22-15-21(18-9-3-1-4-10-18)26-27(22)20-12-5-2-6-13-20/h1-15H,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUIZWILNWHFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459996
Record name CDPPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdppb

CAS RN

781652-57-1
Record name 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781652-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781652571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDPPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 781652-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CDPPB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F3R8YW3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdppb
Reactant of Route 2
Reactant of Route 2
Cdppb
Reactant of Route 3
Reactant of Route 3
Cdppb
Reactant of Route 4
Reactant of Route 4
Cdppb
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cdppb
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cdppb

Q & A

Q1: What is the primary mechanism of action of CDPPB?

A1: CDPPB acts as a positive allosteric modulator (PAM) of mGluR5. [, , , , , , ] This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the endogenous ligand. [, , ]

Q2: How does CDPPB's binding to mGluR5 affect downstream signaling?

A2: CDPPB potentiates glutamate-induced signaling through mGluR5. This includes activation of phospholipase Cβ, leading to increased intracellular calcium levels, and activation of downstream kinases like ERK1/2 and AKT, which play crucial roles in neuronal survival, plasticity, and memory formation. [, , , , ]

Q3: Is CDPPB's modulation of mGluR5 signaling pathway-specific?

A3: Research suggests that CDPPB might exhibit biased agonism, preferentially activating certain mGluR5 signaling pathways over others. For example, in some studies, CDPPB showed stronger potentiation of ERK1/2 phosphorylation and calcium mobilization compared to inositol monophosphate accumulation. [] This biased agonism could contribute to its potential therapeutic effects.

Q4: What is the molecular formula and weight of CDPPB?

A5: CDPPB has the molecular formula C23H16N4O and a molecular weight of 364.4 g/mol. []

Q5: How does modifying the structure of CDPPB affect its activity?

A6: Research exploring CDPPB analogs has revealed key structural features influencing its potency and selectivity. For example, electronegative substituents at specific positions on the benzamide ring can enhance potency, while halogen atoms on the phenyl rings can further increase both binding and functional activity. [, ]

Q6: Are there CDPPB analogs with improved potency or selectivity?

A7: Yes, several analogs have been developed with greater potency for mGluR5, such as 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545). [] Additionally, some analogs exhibit selectivity for either mGluR1 or mGluR5, providing valuable tools for dissecting the roles of these receptors. [, ]

Q7: What are the potential therapeutic applications of CDPPB?

A7: Preclinical studies suggest that CDPPB and other mGluR5 PAMs hold promise for treating various neurological and psychiatric disorders, including:

  • Cognitive Deficits in Schizophrenia: CDPPB has shown efficacy in reversing cognitive impairments induced by NMDA receptor antagonists, a model for cognitive deficits in schizophrenia. [, ]
  • Addiction: Studies indicate potential for CDPPB and other mGluR5 PAMs in facilitating extinction learning in addiction models, particularly for cocaine. [, ]
  • Fragile X Syndrome: Research suggests a role for mGluR5 signaling in Fragile X Syndrome, and CDPPB has been investigated as a potential therapeutic strategy. []
  • Anxiety Disorders: CDPPB has demonstrated efficacy in enhancing fear extinction, suggesting potential for treating anxiety disorders like PTSD. [, ]
  • Neurodegenerative Disorders: CDPPB has shown neuroprotective effects in models of Huntington's disease and may hold promise for other neurodegenerative disorders. [, ]

Q8: How does CDPPB affect spatial learning and memory?

A9: Studies using the Barnes maze and T-maze have shown that CDPPB can enhance spatial learning and memory in rodents, both in aversive and appetitive tasks. [, ] This suggests a role for mGluR5 in spatial learning and memory processes.

Q9: Does CDPPB affect brain reward function?

A10: Studies using intracranial self-stimulation (ICSS) have shown that, unlike mGluR5 NAMs which reduce brain reward function, CDPPB did not significantly alter ICSS thresholds. [] This suggests that CDPPB may not have the same abuse liability potential as some other drugs that directly activate reward pathways.

Q10: What in vitro models have been used to study CDPPB?

A10: Researchers have utilized various in vitro models to investigate CDPPB's mechanism of action and pharmacological properties:

  • Recombinant Cell Lines: Chinese hamster ovary (CHO) cells expressing human mGluR5 have been used extensively to study CDPPB's binding kinetics, signaling bias, and effects on receptor internalization. []
  • Primary Neuronal Cultures: Cultures of rat cortical and striatal neurons are used to assess CDPPB's effects on neuronal survival, synaptic plasticity, and calcium signaling in a more physiologically relevant context. [, , , ]

Q11: What in vivo models have been used to study CDPPB?

A11: CDPPB's therapeutic potential has been investigated in several animal models:

  • Rodent Models of Schizophrenia: PCP-treated mice and rats are commonly used to model cognitive deficits observed in schizophrenia. CDPPB has shown efficacy in reversing cognitive impairments in these models. [, ]
  • Rodent Models of Addiction: Rats trained to self-administer drugs like cocaine and methamphetamine are used to study addiction-related behaviors. CDPPB has shown promise in facilitating extinction learning in these models. [, ]
  • Fragile X Syndrome Mouse Models: Genetically modified mice lacking the FMR1 gene are used to study Fragile X Syndrome. CDPPB has been tested in these models to assess its potential in ameliorating disease-related symptoms. []
  • Rodent Models of Anxiety Disorders: Fear conditioning paradigms are used to study anxiety disorders like PTSD in rodents. CDPPB has been shown to enhance fear extinction in these models, suggesting anxiolytic potential. [, ]
  • Rodent Models of Neurodegenerative Disorders: Transgenic mouse models of Huntington's disease, such as the BACHD mice, are used to study disease progression and potential therapies. CDPPB has shown neuroprotective effects in these models. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.